Cas no 1564-51-8 (Methanone,(10-bromo-9-anthracenyl)phenyl-)
1564-51-8 structure
Product Name:Methanone,(10-bromo-9-anthracenyl)phenyl-
CAS No:1564-51-8
MF:C21H13BrO
MW:361.231324911118
CID:140544
PubChem ID:292199
Update Time:2025-04-19
Methanone,(10-bromo-9-anthracenyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(10-bromo-9-anthracenyl)phenyl-
- (10-bromoanthracen-9-yl)-phenylmethanone
- (10-Brom-[9]anthryl)-phenyl-keton
- (10-bromo-[9]anthryl)-phenyl ketone
- (10-bromoanthracen-9-yl)(phenyl)methanone
- 10-Brom-9-benzoyl-anthracen
- 9-Benzoyl-10-bromanthracen
- 9-benzoyl-10-bromoanthracene
- 9-Brom-10-benzoyl-anthracen
- AC1L6HHF
- AC1Q5GAE
- AG-K-16155
- AR-1A0353
- CTK4C9071
- KST-1A1742
- NSC157851
- 1564-51-8
- NSC-157851
- DTXSID20303323
-
- Inchi: 1S/C21H13BrO/c22-20-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)20)21(23)14-8-2-1-3-9-14/h1-13H
- InChI Key: BBAIQHNZWCCRMR-UHFFFAOYSA-N
- SMILES: BrC1C2C=CC=CC=2C(C(C2C=CC=CC=2)=O)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 360.01499
- Monoisotopic Mass: 360.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.433
- Boiling Point: 528°C at 760 mmHg
- Flash Point: 91.8°C
- Refractive Index: 1.719
- PSA: 17.07
- LogP: 5.98650
Methanone,(10-bromo-9-anthracenyl)phenyl- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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